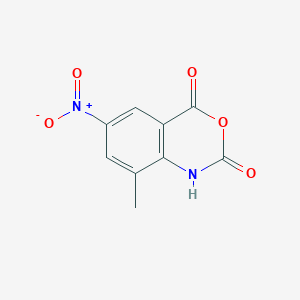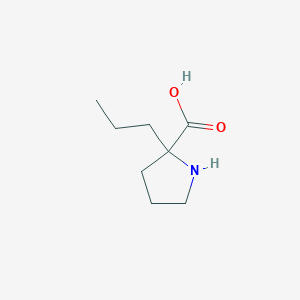
4-Mercapto-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercapto-2-nitrophenol is an organic compound with the molecular formula C6H5NO3S It is a derivative of phenol, characterized by the presence of a nitro group (-NO2) and a thiol group (-SH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-2-nitrophenol typically involves the nitration of 4-mercaptophenol. The reaction is carried out by treating 4-mercaptophenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction mixture is typically cooled and acidified to precipitate the product, which is then purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: The thiol group can be oxidized to a disulfide bond (-S-S-) using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or thiol groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide, iodine.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: 4-Amino-2-mercaptophenol.
Oxidation: 4,4’-Dithiobis(2-nitrophenol).
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
4-Mercapto-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Mercapto-2-nitrophenol involves its interaction with various molecular targets:
Reduction Reactions: The nitro group is reduced to an amino group, which can then participate in further biochemical reactions.
Oxidation Reactions: The thiol group can form disulfide bonds, which are crucial in protein folding and stability.
Pathways Involved: The compound can modulate oxidative stress pathways and influence cellular redox states, impacting various biological processes
Comparison with Similar Compounds
4-Nitrophenol: Similar structure but lacks the thiol group.
2-Mercapto-4-nitrophenol: Similar but with different positions of the nitro and thiol groups.
4-Amino-2-mercaptophenol: A reduction product of 4-Mercapto-2-nitrophenol.
Uniqueness: this compound is unique due to the presence of both nitro and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo both reduction and oxidation reactions makes it a versatile compound in synthetic chemistry and biological research .
Properties
Molecular Formula |
C6H5NO3S |
|---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
2-nitro-4-sulfanylphenol |
InChI |
InChI=1S/C6H5NO3S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,8,11H |
InChI Key |
IMIANYARSLMAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)

![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)

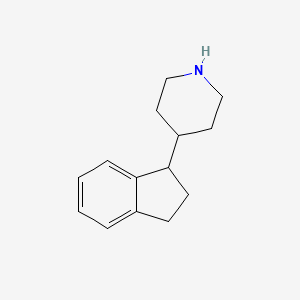
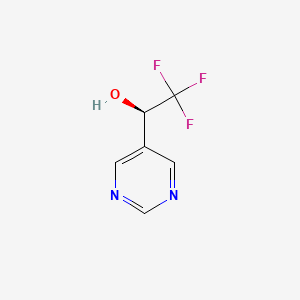
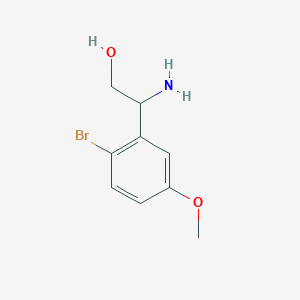


![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)
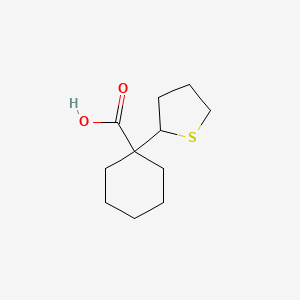
![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)
